REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]2[CH:4]3[CH2:13][CH:5]3[C:6](=O)[NH:7][C:8]=2[CH:9]=[CH:10][CH:11]=1.Cl>CO>[Br:1][C:2]1[C:3]2[CH:4]3[CH2:13][CH:5]3[CH2:6][NH:7][C:8]=2[CH:9]=[CH:10][CH:11]=1
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=2C3C(C(NC2C=CC1)=O)C3
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was heated at 100° C. for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
After removing most of the solvent
|
Type
|
EXTRACTION
|
Details
|
The aqueous solution was extracted with EtOAc (2×10 mL)
|
Type
|
CONCENTRATION
|
Details
|
The combined organic layers were concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography (0 to 30% ethyl acetate:hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=2C3C(CNC2C=CC1)C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 78 mg | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 82.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |